molecular formula C23H29N2OP B8205931 (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8205931
M. Wt: 380.5 g/mol
InChI Key: PQUUCDVLTJZOFT-FGZHOGPDSA-N
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Description

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an isopropyl-substituted precursor.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature Control: Precise temperature control to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is widely used in scientific research due to its role as a chiral ligand. Its applications include:

    Asymmetric Catalysis: Used in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals.

    Medicinal Chemistry: Helps in the development of drugs with specific enantiomeric forms.

    Organic Synthesis: Facilitates the formation of complex molecules with high stereoselectivity.

    Material Science: Used in the synthesis of materials with chiral properties.

Mechanism of Action

The compound exerts its effects through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, creating a chiral environment that induces enantioselectivity in the reaction. The molecular targets include various metal catalysts, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound .

    (S)-2-(®-1-(Diphenylphosphanyl)pyrrolidin-2-yl)-4-isopropyl-4,5-dihydrooxazole: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    (S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-methyl-4,5-dihydrooxazole: A derivative with a methyl group instead of an isopropyl group.

Uniqueness

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the diphenylphosphanyl and isopropyl groups, which contribute to its high enantioselectivity and versatility in various catalytic processes.

Properties

IUPAC Name

diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUCDVLTJZOFT-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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